13-fluoro-5-(4-oxochromene-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
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Overview
Description
8-fluoro-2-(4-oxo-4H-chromene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a unique structure that combines a chromene moiety with a dipyridopyrimidine core, making it an interesting subject for chemical and pharmaceutical research.
Mechanism of Action
Mode of Action
It is known that the compound contains a chromene moiety, which is a common structural motif in many bioactive compounds . The chromene moiety may interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds containing a chromene moiety have been found to interact with various biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Pharmacokinetics
The chromene moiety is known for its high solubility in water, which could enhance the compound’s bioavailability . The fluorine atom could potentially enhance the compound’s metabolic stability, thereby increasing its half-life in the body .
Result of Action
Compounds containing a chromene moiety have been found to exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with biological targets . .
Preparation Methods
The synthesis of 8-fluoro-2-(4-oxo-4H-chromene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves multiple steps, starting with the preparation of the chromene and dipyridopyrimidine intermediates. One common method involves the use of titanium-induced McMurry coupling of 4-oxo-4H-chromene-2-carbaldehydes . This reaction is typically carried out under specific conditions using Ti/Zn as the mediating agents, leading to the formation of bis-chromones . The final step involves the coupling of the chromene intermediate with the dipyridopyrimidine core under controlled conditions to yield the target compound.
Chemical Reactions Analysis
8-fluoro-2-(4-oxo-4H-chromene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one undergoes various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-fluoro-2-(4-oxo-4H-chromene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar compounds to 8-fluoro-2-(4-oxo-4H-chromene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one include:
- 6-fluoro-7-chloro-4-oxo-4H-chromene-3-carboxylic acid
- Ethyl 5,6,7,8-tetrafluoro-4-oxo-2-phenyl-4H-chromene-3-carboxylate
- Methyl 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylate
These compounds share structural similarities with the target compound but differ in their specific functional groups and overall structure. The unique combination of the chromene and dipyridopyrimidine moieties in 8-fluoro-2-(4-oxo-4H-chromene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
13-fluoro-5-(4-oxochromene-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3O4/c22-12-5-6-19-23-15-7-8-24(11-14(15)20(27)25(19)10-12)21(28)18-9-16(26)13-3-1-2-4-17(13)29-18/h1-6,9-10H,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVRPCIWSWPBSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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